Cas no 1403864-43-6 (Tert-butyl n-[(1r,3s)-3-hydroxycyclohexyl]carbamate)

Tert-butyl n-[(1r,3s)-3-hydroxycyclohexyl]carbamate structure
1403864-43-6 structure
Product Name:Tert-butyl n-[(1r,3s)-3-hydroxycyclohexyl]carbamate
Numero CAS:1403864-43-6
MF:C11H21NO3
MW:215.289343595505
MDL:MFCD22689430
CID:4594566
PubChem ID:29949044
Update Time:2024-11-06

Tert-butyl n-[(1r,3s)-3-hydroxycyclohexyl]carbamate Proprietà chimiche e fisiche

Nomi e identificatori

    • Tert-butyl n-[(1r,3s)-3-hydroxycyclohexyl]carbamate
    • rel-tert-Butyl ((1R,3S)-3-hydroxycyclohexyl)carbamate
    • (1R,3S)-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester
    • SB33343
    • tert-butyl (1R,3S)-3-hydroxycyclohexylcarbamate
    • t-Butyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate
    • tert-Butyl ((1R,3S)-3-hydroxycyclohexyl)carbamate
    • 1425254-01-8
    • SCHEMBL16984888
    • EN300-7025541
    • (1R,3S)-1-(Boc-amino)-3-cyclohexanol
    • DTXSID701150776
    • (1R,3S)-1-(Boc-amino)-3-hydroxycyclohexane
    • starbld0009827
    • H11104
    • Carbamic acid, N-[(1R,3S)-3-hydroxycyclohexyl]-, 1,1-dimethylethyl ester
    • MFCD22689430
    • 1403864-43-6
    • CS-0311842
    • tert-butyl N-[cis-3-hydroxycyclohexyl]carbamate
    • D72943
    • IUKYKMHCKDLTJC-BDAKNGLRSA-N
    • BS-42739
    • CS-0058294
    • MDL: MFCD22689430
    • Inchi: 1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1
    • Chiave InChI: IUKYKMHCKDLTJC-BDAKNGLRSA-N
    • Sorrisi: O[C@H]1CCC[C@H](C1)NC(=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: g/mol
  • Massa monoisotopica: g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 222
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: g/mol
  • XLogP3: 1.6
  • Superficie polare topologica: 58.6

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